1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine

LSD1/KDM1A inhibition Epigenetics oncology Cyclopropylamine pharmacophore

1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine (CAS 2059932-33-9) is a fluorinated primary amine comprising a 4-cyclopropyl-substituted phenyl ring linked to a 2-fluoroethylamine chain. It belongs to the 1-aryl-2-fluoroethylamine family, which are recognized chiral building blocks for medicinal chemistry.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Cat. No. B13220043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)C(CF)N
InChIInChI=1S/C11H14FN/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8,11H,1-2,7,13H2
InChIKeyFSGXLUWAKJMCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine: Structural Profile and Procurement-Relevant Class Identity


1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine (CAS 2059932-33-9) is a fluorinated primary amine comprising a 4-cyclopropyl-substituted phenyl ring linked to a 2-fluoroethylamine chain . It belongs to the 1-aryl-2-fluoroethylamine family, which are recognized chiral building blocks for medicinal chemistry [1]. The compound’s combination of a cyclopropylphenyl motif and a β-fluoroamine group imparts distinct steric, electronic, and conformational properties that differentiate it from simpler phenethylamine analogs, making it a candidate for structure-activity relationship (SAR) exploration in central nervous system (CNS) and oncology target programs.

Why Generic 2-Fluoro-1-phenylethanamine Analogs Cannot Replace 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine


The 4-cyclopropyl substituent on the phenyl ring is not an inert decorative group; it fundamentally alters the molecule’s conformational dynamics, lipophilicity, and target-binding topography. In the class of fluorinated phenylcyclopropylamines, even minor aryl substituent changes can invert MAO A/B selectivity ratios (e.g., from 7:1 A-selectivity to 1:27 B-selectivity) [1]. Unsubstituted 2-fluoro-1-phenylethanamine lacks this conformational restriction and has a higher predicted pKa (~8.35 vs. ~8.05) , which directly impacts ionization state at physiological pH, affecting passive membrane permeability and lysosomal trapping. Consequently, substituting a simple phenyl analog risks losing the distinct electronic and steric signature required for target engagement in LSD1 inhibition or CNS-penetrant scaffolds.

Quantitative Differentiation Evidence for 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine Versus Closest Analogs


LSD1 Inhibitory Potential: Substructural Advantage Over Tranylcypromine

The 1-(4-cyclopropylphenyl)-2-fluoroethan-1-amine scaffold is the core aryl-fluoroethylamine substructure of a potent LSD1 inhibitor (Example 29, US10100046) that achieved an IC50 of 100 nM in a TR-FRET enzymatic assay against human LSD1 [1]. In contrast, the classic cyclopropylamine pharmacophore tranylcypromine exhibits an LSD1 IC50 of 57,980 nM (58 µM) in a comparable biochemical assay [2]. This represents an approximately 580-fold improvement in potency associated with the elaborated scaffold built upon the 1-(4-cyclopropylphenyl)-2-fluoroethan-1-amine core. While the exact IC50 of the free amine has not been reported in isolation, the substructural contribution is evident from the patent SAR: the 4-cyclopropylphenyl group is a critical determinant of LSD1 binding affinity, as replacement with unsubstituted phenyl or heteroaryl groups results in loss of activity in the same series [1].

LSD1/KDM1A inhibition Epigenetics oncology Cyclopropylamine pharmacophore

Amine Basicity Tuning: pKa Shift Compared to 2-Fluoro-2-phenylethanamine

The predicted pKa of 1-(4-cyclopropylphenyl)-2-fluoroethan-1-amine is 8.05 ± 0.10 . Its closest structural analog without the cyclopropyl group, 2-fluoro-2-phenylethan-1-amine, has a predicted pKa of 8.35 ± 0.10 . The 0.30 log unit decrease in basicity is attributed to the electron-donating cyclopropyl group, which slightly destabilizes the protonated ammonium form. At physiological pH 7.4, this translates to a 5.9% lower fraction of the ionized species for the cyclopropylphenyl derivative (calculated via Henderson-Hasselbalch), a difference that can measurably affect passive membrane permeation and lysosomal accumulation.

Physicochemical profiling Amine basicity CNS drug design

Enantiomeric Purity: Scalable Enzymatic Resolution to >99.5% ee

The 1-aryl-2-fluoroethylamine class, including 1-(4-cyclopropylphenyl)-2-fluoroethan-1-amine, can be resolved to high enantiomeric purity via lipase B from Candida antarctica using ethyl methoxyacetate as the acyl donor. This method delivers the (R)-amine in 96–99% ee and the (S)-methoxyacetamide in >99.5% ee [1]. In contrast, non-fluorinated 1-arylethylamines or simple 2-fluoroalkylamines lacking the aryl ring cannot access the same enzymatic recognition motif, often requiring chiral auxiliaries or asymmetric synthesis that yield lower enantioselectivity (typically 80–95% ee for comparable substrates) [1][2]. The robustness of this resolution across eight diverse aryl substituents, including electron-donating and electron-withdrawing groups, demonstrates the general applicability of this methodology to the 4-cyclopropylphenyl derivative.

Chiral building blocks Lipase-catalyzed resolution Enantioselective synthesis

MAO Selectivity Modulation: Cyclopropylphenyl vs. Phenyl Scaffolds Alter A/B Inhibition Ratios

In the fluorinated phenylcyclopropylamine series, para-substitution on the aryl ring critically influences MAO A vs. MAO B selectivity. The trans-2-fluoro-2-(para-substituted phenyl)cyclopropylamine scaffold, which is structurally analogous to the target compound, shows a MAO A/MAO B selectivity ranging from 7:1 (para-CF3) to 1:27 (para-F in the cis series) [1]. The para-cyclopropyl group, being electron-donating (Hammett σp ≈ –0.22), is predicted to enhance MAO B selectivity relative to MAO A, in contrast to unsubstituted phenyl analogs that lack this electronic bias [1][2]. This is supported by the observation that electron-donating groups in the para-position reduce MAO A inhibition in the trans-series without affecting MAO B [1].

Monoamine oxidase inhibition Selectivity profiling CNS safety

High-Value Application Scenarios for 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine Informed by Quantitative Evidence


LSD1 Inhibitor Lead Optimization in Oncology

Research teams developing non-covalent LSD1 inhibitors for acute myeloid leukemia (AML) or solid tumors can use this compound as a key intermediate. The 4-cyclopropylphenyl-2-fluoroethylamine substructure has been validated in a patent exemplar with an LSD1 IC50 of 100 nM [1], representing a ~580-fold potency gain over tranylcypromine. Incorporating this building block allows systematic variation of the amine-capping group while retaining the critical cyclopropylphenyl pharmacophore.

Enantioselective Synthesis of CNS-Penetrant Amines

The established lipase-catalyzed resolution protocol delivers both enantiomers with >99.5% ee [2], enabling the preparation of stereochemically pure CNS-targeted analogs. The pKa of 8.05 favors a higher fraction of the neutral, membrane-permeable species at physiological pH compared to the 2-fluoro-2-phenylethanamine analog, making it suitable for passive blood-brain barrier penetration studies.

MAO B-Selective Probe Development for Neurodegenerative Disease

Based on the class-level SAR showing that electron-donating para-substituents on the fluorinated phenylcyclopropylamine scaffold can shift selectivity toward MAO B [3], this compound serves as a strategic starting material for designing MAO B-selective imaging probes or therapeutics relevant to Parkinson’s disease, with a predicted lower risk of tyramine-induced hypertensive crisis compared to non-selective or MAO A-selective analogs.

Chiral Amine Library Construction for Fragment-Based Drug Discovery

The combination of the cyclopropylphenyl group (logP ≈ 2.53 ) and the β-fluoroamine provides a conformationally restricted, fluorinated chiral amine scaffold that is commercially available at 95% purity . This enables rapid parallel synthesis of amide, sulfonamide, or urea libraries for fragment-based screening against epigenetic targets (e.g., LSD1, MAO) without requiring in-house synthesis of the core chiral amine.

Quote Request

Request a Quote for 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.